![molecular formula C12H6ClF3N2O3 B3329928 3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine CAS No. 646498-04-6](/img/structure/B3329928.png)
3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine
Overview
Description
3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine is an organic compound that features a pyridine ring substituted with a phenoxy group This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine typically involves a multi-step process:
Nitration: The starting material, 4-(trifluoromethyl)phenol, undergoes nitration to introduce the nitro group at the ortho position relative to the hydroxyl group.
Chlorination: The nitrated product is then subjected to chlorination to introduce the chloro group at the meta position.
Coupling Reaction: The chlorinated nitrophenol is then reacted with 3-chloropyridine in the presence of a base, such as potassium carbonate, to form the desired product through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF) as solvent.
Major Products:
Aminated Derivatives: Reduction of the nitro group yields aminated derivatives.
Substituted Pyridines: Nucleophilic substitution of the chloro group results in various substituted pyridines.
Scientific Research Applications
3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.
Comparison with Similar Compounds
- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine
- 4-Chloro-2-nitro-3-(trifluoromethyl)phenol
- 5-Chloro-2-nitro-4-(trifluoromethyl)aniline
Uniqueness: 3-[5-Chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine stands out due to its specific substitution pattern, which imparts unique reactivity and properties. The combination of nitro, chloro, and trifluoromethyl groups makes it particularly versatile in various chemical transformations and applications.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications, offering numerous possibilities for further exploration and development.
Properties
IUPAC Name |
3-[5-chloro-2-nitro-4-(trifluoromethyl)phenoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O3/c13-9-5-11(21-7-2-1-3-17-6-7)10(18(19)20)4-8(9)12(14,15)16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRJICASRBFRPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one](/img/structure/B3329868.png)
![5-Bromo-7H-benzo[c]fluoren-7-one](/img/structure/B3329879.png)
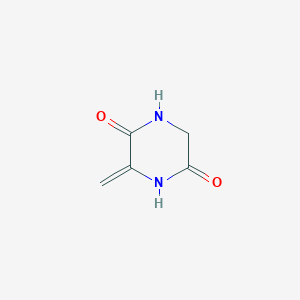

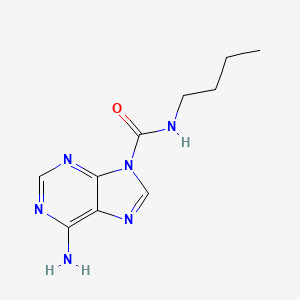



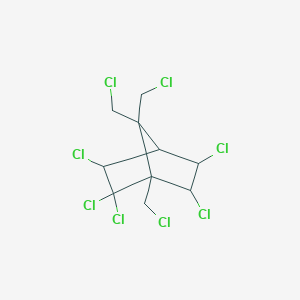
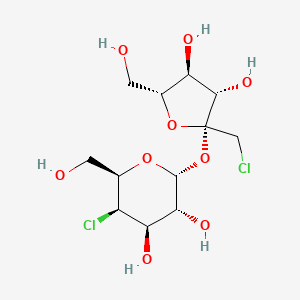
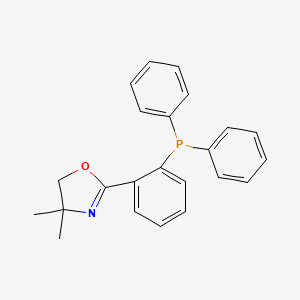
![4-chloro-N-(2-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3329947.png)
